molecular formula C9H6Br2N2OS B2651728 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol CAS No. 874606-50-5

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol

Cat. No.: B2651728
CAS No.: 874606-50-5
M. Wt: 350.03
InChI Key: TVVNJOYDGIBGTN-UHFFFAOYSA-N
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Description

“4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . The molecular weight of this compound is 192.24 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a phenol group . The thiazole ring is substituted at the 2nd position by an amino group and at the 4th position by a phenol group . The chemical formula of this compound is C9H8N2OS .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

  • Application in Corrosion Inhibition of Iron : A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).

  • Copper Surface Corrosion Inhibition : Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of 4-(2-aminothiazole-4-yl) phenol (ATP) on copper surfaces. The study included methods like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating significant inhibition efficiencies (Farahati et al., 2019).

Antimicrobial Applications

  • Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, and incorporated it into polyurethane varnishes. These varnishes exhibited significant antimicrobial effects, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).

  • Synthesis of Antimicrobial Agents : Various studies have focused on synthesizing thiadiazole derivatives, including those with a 2-amino-1,3-thiazol-4-yl structure, for their potential as antibacterial and antifungal agents. For example, Ameen and Qasir (2017) designed thiadiazole derivatives with expected antibacterial and antifungal activities (Ameen & Qasir, 2017).

Molecular and Structural Studies

  • Spectral Characterization and Structural Analysis : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 2-amino-1,3-thiazol-4-yl, have been synthesized and analyzed for their structures using various spectroscopic techniques. These studies contribute to understanding the structural and electronic properties of such compounds (Gür et al., 2020).

Cancer Research

  • Study of Anticancer 4-Thiazolidinone Derivatives : The impact of 4-thiazolidinone-based compounds, which are structurally related to 2-amino-1,3-thiazol-4-yl, on cytotoxicity and apoptosis in cancer cells has been investigated. These compounds showed potential in increasing reactive oxygen species production and demonstrated cytotoxic and proapoptotic properties at high concentrations (Szychowski et al., 2017).

Safety and Hazards

The safety and hazards of “4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” are not well documented. It’s classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential toxicity if ingested, skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNJOYDGIBGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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